S-((2-Benzothiazolylthio)methyl) O,O-diethyl phosphorodithioate
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Overview
Description
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzenethiol with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized to form the benzothiazole ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethoxyphosphinothioylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethoxyphosphorylmethyl)-1,3-benzothiazol-2-one
- 3-(Diethoxyphosphinylmethyl)-1,3-benzothiazol-2-one
- 3-(Diethoxyphosphinothioylmethyl)-1,3-benzothiazol-2-one
Uniqueness
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one is unique due to the presence of the diethoxyphosphinothioylsulfanylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
3759-95-3 |
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Molecular Formula |
C12H16NO3PS3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C12H16NO3PS3/c1-3-15-17(18,16-4-2)19-9-13-10-7-5-6-8-11(10)20-12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ZPJYFNFFEIIYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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